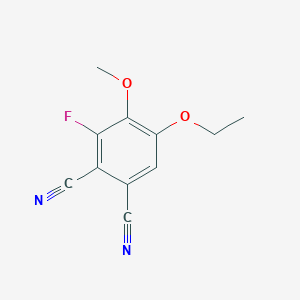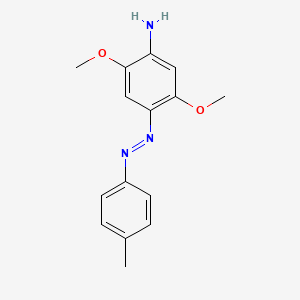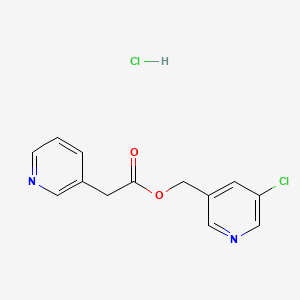
5-bromo-N-(pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-bromo-N-(pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride involves several stepsThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) for bromination, and subsequent reactions with pyrrolidine and sulfonamide derivatives .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
5-bromo-N-(pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or other reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N-(pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-N-(pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, as a voltage-gated sodium channel blocker, it binds to the sodium channels in nerve cells, inhibiting the influx of sodium ions and thereby modulating neuronal activity . This mechanism is relevant for its potential use as a local anesthetic or in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-(pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride include other thiophene derivatives and sulfonamide-containing compounds. Some examples are:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H12BrClN2O2S2 |
|---|---|
Molecular Weight |
347.7 g/mol |
IUPAC Name |
5-bromo-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C8H11BrN2O2S2.ClH/c9-7-1-2-8(14-7)15(12,13)11-6-3-4-10-5-6;/h1-2,6,10-11H,3-5H2;1H |
InChI Key |
QLEPANWCDJKWMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NS(=O)(=O)C2=CC=C(S2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


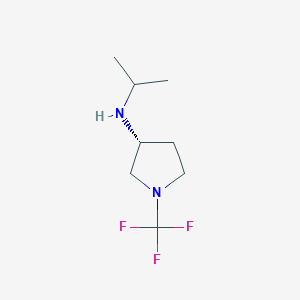
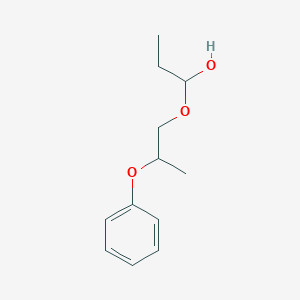
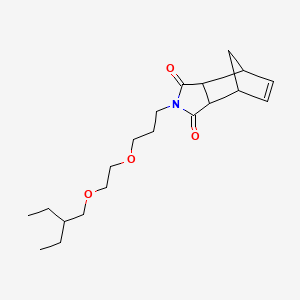
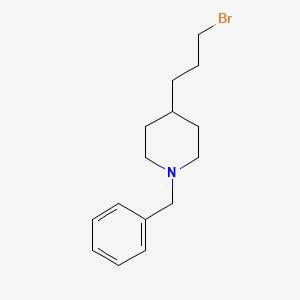
![2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol](/img/structure/B13958911.png)
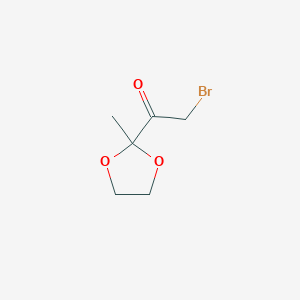
![2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13958920.png)
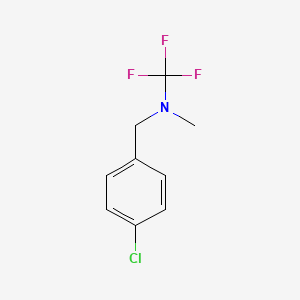
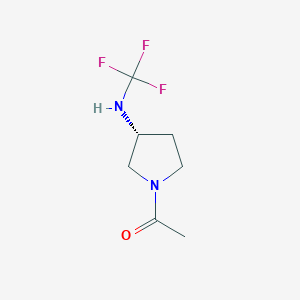

![Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine](/img/structure/B13958948.png)
